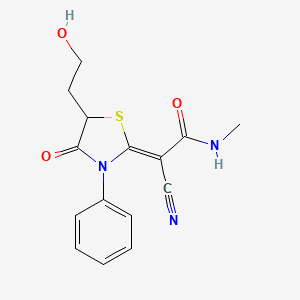

(Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide

Description

This compound is a thiazolidinone derivative characterized by a Z-configuration, a cyano group, a 2-hydroxyethyl substituent at position 5, a phenyl group at position 3, and an N-methylacetamide moiety. Its synthesis involves a deacetylation mechanism using dimethylformamide-dimethylacetal (DMF-DMA) as a key reagent, followed by structural confirmation via X-ray crystallography and spectral analysis (¹H-NMR, ¹³C-NMR) . The compound exhibits moderate cytotoxic activity, likely attributed to its thiazolidinone core and electron-withdrawing cyano group, which enhance interactions with biological targets .

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-17-13(20)11(9-16)15-18(10-5-3-2-4-6-10)14(21)12(22-15)7-8-19/h2-6,12,19H,7-8H2,1H3,(H,17,20)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMMAGJWWXAPBZ-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CCO)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CCO)C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the cyano group and the hydroxyethyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a β-amino acid derivative, with a thiol compound under acidic conditions.

Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.

Addition of Hydroxyethyl Side Chain: The hydroxyethyl group is typically added through an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group (-CN) undergoes hydrolysis under acidic or basic conditions to form intermediates or derivatives:

-

Acidic Hydrolysis : Converts -CN to a carboxylic acid (-COOH) via an intermediate amide stage .

-

Basic Hydrolysis : Forms a carboxylate salt (-COO⁻Na⁺) under strong alkaline conditions (e.g., NaOH) .

Example :

| Reaction | Conditions | Product |

|---|---|---|

| Cyano → Carboxylic Acid | H₂SO₄, H₂O, reflux | 2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide carboxylic acid |

The thiazolidinone ring may also undergo hydrolysis under extreme conditions, leading to ring-opening and formation of a thiol-containing compound .

Ring-Opening Reactions

The thiazolidinone ring is susceptible to nucleophilic attack at the carbonyl carbon:

Example with Ammonia :

Substitution at the Hydroxyethyl Group

The primary alcohol (-CH₂CH₂OH) participates in substitution reactions:

-

Tosylation : Reacts with toluenesulfonyl chloride (TsCl) to form a tosylate, enabling subsequent nucleophilic substitution (e.g., with halides or amines) .

Example :

| Reaction | Reagent | Product |

|---|---|---|

| Tosylation | TsCl, pyridine | 2-(5-(2-tosyloxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide |

Oxidation Reactions

The hydroxyethyl group is oxidized to a carboxylic acid under strong oxidizing conditions:

Product :

Cycloaddition Reactions

The conjugated system in the thiazolidinone ring may engage in [2+2] or [4+2] cycloadditions :

Example :

Nucleophilic Addition to the Cyano Group

The cyano group reacts with Grignard reagents (e.g., RMgX) to form imine intermediates, which hydrolyze to ketones :

Condensation Reactions

The active methylene group adjacent to the cyano group undergoes Knoevenagel condensation with aldehydes, forming extended conjugated systems :

Example with Benzaldehyde :

Metal Complexation

The sulfur atom in the thiazolidinone ring and oxygen in the hydroxyethyl group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes :

Example :

Photochemical Isomerization

The Z-configuration may isomerize to the E-form under UV light due to conjugation across the thiazolidinone ring .

Reduction Reactions

The cyano group is reduced to a primary amine (-CH₂NH₂) using catalysts like Raney Nickel :

Scientific Research Applications

Structural Features

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a cyano group, a phenyl ring, and a hydroxyl ethyl substituent enhances its reactivity and biological activity. The unique substitution pattern may influence its pharmacological properties, making it an interesting candidate for further investigation.

Research indicates that thiazolidine derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Similar compounds have shown significant activity against multiple bacterial strains, suggesting that (Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide could be effective in developing new antimicrobial agents.

- Anticancer Potential : Studies have indicated that thiazolidine derivatives can possess cytotoxic effects on cancer cells. The compound's structural features may enhance its efficacy as an anticancer drug.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of thiazolidine derivatives. It demonstrated that compounds with similar structures to this compound exhibited substantial inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead for developing new antibiotics .

Anticancer Research

In another investigation, researchers explored the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The study emphasized the need for further research into the mechanisms of action and pharmacokinetics of such compounds .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazolidinone Derivatives

Several compounds with analogous thiazolidinone scaffolds but differing substituents have been synthesized and studied. Key examples include:

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Key Observations :

- Biological Activity: Unlike hypoglycemic thiazolidinediones (e.g., compound 3(a-o) in Table 3 of ), the target compound’s cytotoxic activity aligns with other thiazolidinones bearing electron-withdrawing groups (e.g., cyano), which disrupt cellular redox pathways .

- Synthetic Efficiency : The target compound’s synthesis via DMF-DMA-mediated deacetylation contrasts with the potassium carbonate/DMF conditions used for arylidene-thiazolidinedione derivatives , suggesting divergent mechanistic pathways.

Spectroscopic and Crystallographic Comparisons

Functional and Therapeutic Implications

- Cytotoxicity vs. This highlights the role of substituents in directing therapeutic applications.

- Thermal Stability : Higher melting points in compounds 9–10 (186–207°C) compared to hypoglycemic derivatives (147–160°C) suggest that aromatic substituents enhance crystalline stability, whereas flexible chains (e.g., hydroxyethyl) may reduce packing efficiency.

Biological Activity

(Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiazolidinone Core : The 4-oxo-thiazolidin moiety is pivotal to its biological activity.

- Substituents : The presence of a cyano group and a hydroxyethyl side chain enhances its pharmacological profile.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific compound under review has been evaluated for its antimicrobial properties, as well as potential effects on various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the thiazolidinone class possess significant antimicrobial properties. For instance, a study focusing on 4-oxo-thiazolidin-2-ylidene derivatives showed effective antibacterial activity against several strains, including:

- Bacterial Strains :

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Fungal Strains :

Table 1 summarizes the antimicrobial efficacy of selected thiazolidinone derivatives:

| Compound Name | Bacterial Strains Inhibited | Fungal Strains Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Yes | Yes | 32 µg/mL |

| Compound B | Yes | No | 16 µg/mL |

| Compound C | Yes | Yes | 8 µg/mL |

The mechanism through which these compounds exert their antimicrobial effects often involves inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms. The thiazolidinone scaffold is particularly effective in disrupting bacterial cell membranes and inhibiting essential enzymes.

Case Studies

- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity using standard protocols. The results indicated that modifications to the thiazolidinone core significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .

- In vitro Studies : In vitro assays conducted on human cell lines demonstrated that certain derivatives not only inhibited microbial growth but also exhibited low cytotoxicity, indicating potential for therapeutic applications .

- Comparative Analysis : A comparative analysis of different thiazolidinone derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .

Q & A

Basic: What are the standard synthetic routes for synthesizing (Z)-2-cyano-2-(5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide?

Answer:

The synthesis typically involves multi-step reactions:

- Thiazolidinone ring formation : Reacting 2-aminothiazole derivatives with aldehydes/ketones under acidic/basic conditions. For example, condensation of 5-(2-hydroxyethyl)-4-oxo-3-phenylthiazolidin-2-ylidene precursors with cyanoacetamide derivatives .

- Key reagents : Chloroacetyl chloride, sodium azide, or cyanoacetic acid in solvents like DMF or ethanol under reflux .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or similar solvent systems to track reaction progress .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates, while ethanol minimizes side reactions .

- Catalysts : Piperidine or acetic acid for benzylidene moiety formation, improving regioselectivity .

- Temperature control : Reflux conditions (70–100°C) for thiazolidinone ring closure, with lower temperatures (room temp) for condensation steps to prevent decomposition .

- Workup : Crushed ice quenching followed by crystallization (ethanol/water mixtures) to isolate high-purity solids .

Structural: What advanced techniques confirm the stereochemistry and crystal structure of this compound?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve Z/E isomerism and hydrogen-bonding networks. ORTEP-III graphical interfaces aid in visualizing molecular geometry .

- Spectroscopic validation :

- ¹H/¹³C NMR : Chemical shifts for cyano (δ ~110 ppm) and thiazolidinone carbonyl (δ ~170 ppm) groups .

- IR spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .

- Mass spectrometry : High-resolution MS to confirm molecular ion ([M+1]⁺) and fragmentation patterns .

Biological: What strategies elucidate the mechanism of action for this thiazolidinone derivative?

Answer:

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., hydroxyethyl, phenyl groups) to assess impact on bioactivity. For example, replacing the 3-phenyl group with fluorophenyl alters enzyme inhibition potency .

- Bioassays :

- Computational modeling : Docking simulations (e.g., AutoDock) to predict binding modes with target proteins .

Data Contradiction: How should researchers resolve discrepancies in spectroscopic or crystallographic data?

Answer:

- Cross-validation : Compare NMR (DEPT, COSY) and IR data to confirm functional groups. For crystallography, validate hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s formalism) .

- Redundant synthesis : Repeating reactions under identical conditions to rule out batch variability .

- Computational backup : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or optimize crystal packing .

Advanced: What methodologies assess the compound’s stability under varying pH and thermal conditions?

Answer:

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with C18 columns and UV detection (λ = 254 nm) .

- Thermal analysis :

- DSC/TGA : Determine melting points and decomposition temperatures.

- Accelerated stability studies : Store at 40°C/75% RH for 1–3 months, analyzing purity changes .

Basic: What analytical techniques are essential for characterizing intermediates during synthesis?

Answer:

- TLC : Hexane:ethyl acetate (9:1) to monitor reaction progress .

- NMR : ¹H NMR (300 MHz, CDCl₃) to confirm intermediate structures (e.g., δ 3.8 ppm for -OCH₃ groups) .

- Elemental analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can computational tools predict the compound’s reactivity or pharmacokinetic properties?

Answer:

- Reactivity prediction :

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- ADMET profiling :

Basic: What are the common impurities encountered during synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted cyanoacetamide or dimerized thiazolidinone derivatives.

- Purification :

- Column chromatography : Silica gel with ethyl acetate:hexane gradients.

- Recrystallization : Ethanol/water (1:3) to isolate pure product .

Advanced: How do researchers validate hydrogen-bonding networks in the crystal lattice?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.